molecular formula C14H28N2O2 B13283989 tert-Butyl N-[2-(5-ethylpiperidin-2-yl)ethyl]carbamate

tert-Butyl N-[2-(5-ethylpiperidin-2-yl)ethyl]carbamate

Cat. No.: B13283989
M. Wt: 256.38 g/mol
InChI Key: DSPRFUFXZPGXIY-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(5-ethylpiperidin-2-yl)ethyl]carbamate is a chemical compound with the molecular formula C14H28N2O2 and a molecular weight of 256.38 g/mol . This compound is often used in pharmaceutical research and organic synthesis due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[2-(5-ethylpiperidin-2-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate piperidine derivative. One common method involves the use of tert-butyl carbamate and 2-(5-ethylpiperidin-2-yl)ethylamine under mild reaction conditions . The reaction is usually carried out in the presence of a base such as cesium carbonate and a catalyst like palladium in a solvent such as 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(5-ethylpiperidin-2-yl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines .

Scientific Research Applications

tert-Butyl N-[2-(5-ethylpiperidin-2-yl)ethyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl N-[2-(5-ethylpiperidin-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic processes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[2-(5-ethylpiperidin-2-yl)ethyl]carbamate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ethylpiperidine moiety provides a unique steric and electronic environment, making it valuable in various synthetic and research applications .

Properties

Molecular Formula

C14H28N2O2

Molecular Weight

256.38 g/mol

IUPAC Name

tert-butyl N-[2-(5-ethylpiperidin-2-yl)ethyl]carbamate

InChI

InChI=1S/C14H28N2O2/c1-5-11-6-7-12(16-10-11)8-9-15-13(17)18-14(2,3)4/h11-12,16H,5-10H2,1-4H3,(H,15,17)

InChI Key

DSPRFUFXZPGXIY-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(NC1)CCNC(=O)OC(C)(C)C

Origin of Product

United States

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